Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate
Description
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate is a pyridine-based derivative characterized by a fluorosulfonyl (-SO₂F) group at the 5-position, a methyl (-CH₃) group at the 3-position, and a methyl ester (-COOCH₃) at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to the unique electronic and steric properties imparted by its substituents. The fluorosulfonyl group, a strong electron-withdrawing moiety, enhances reactivity in nucleophilic substitution reactions, making it a valuable intermediate in drug design and agrochemical synthesis .
Properties
IUPAC Name |
methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOBHQWKCPNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate typically involves the reaction of 5-fluorosulfonyl-3-methylpyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorosulfonyl Group
The fluorosulfonyl group acts as a superior leaving group due to its strong electron-withdrawing nature and weak S–F bond. This facilitates nucleophilic aromatic substitution (NAS) at the pyridine ring or sulfur-centered substitutions.
Mechanistic Insight :
The -SO₂F group withdraws electron density via resonance, activating the pyridine ring for NAS. Sulfur-centered substitutions proceed through a two-step mechanism: (1) nucleophilic attack at sulfur, forming a pentavalent intermediate, and (2) fluoride departure .
Ester Functionalization
The methyl ester undergoes hydrolysis or transesterification, enabling further derivatization:
Thermal Stability :
Differential scanning calorimetry (DSC) indicates decomposition above 150°C, limiting high-temperature applications.
Electrophilic Aromatic Substitution (EAS)
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Lithiation | LDA, THF, -78°C → Electrophile (E⁺) | 4-Substituted derivatives (e.g., -Br, -I) | 40–60% |
Limitation :
Competing side reactions at -SO₂F or ester groups necessitate low temperatures and short reaction times .
Sulfur Fluoride Exchange (SuFEx) Click Chemistry
The -SO₂F group participates in SuFEx reactions, forming stable sulfonate linkages with nucleophiles:
| Nucleophile | Conditions | Applications |
|---|---|---|
| Silica-bound -OH | RT, 24h, anhydrous DCM | Surface functionalization for catalysis |
| Polymer amines | 50°C, DMF, 12h | Covalent organic frameworks (COFs) |
Advantage :
SuFEx exhibits "click" characteristics: high efficiency, minimal byproducts, and biocompatibility .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the 3-methyl or 5-fluorosulfonyl positions:
| Reaction Type | Catalysts/Partners | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Aryl boronic acids | Biarylpyridine derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Amines | Aminopyridine scaffolds |
Challenges :
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity of the resulting drugs by improving their pharmacokinetic properties. For instance, fluorinated pyridine derivatives are known to exhibit increased stability and bioavailability compared to their non-fluorinated counterparts .
Case Study: Cancer Treatment
Research indicates that compounds derived from this compound have been explored for their potential in treating various cancers. For example, fluorinated pyridine derivatives have been synthesized as inhibitors targeting specific cancer-related pathways, demonstrating promising results in preclinical studies . The incorporation of the sulfonyl group is believed to enhance the binding affinity of these compounds to their biological targets.
Agrochemicals
Fungicides and Herbicides
The compound has been investigated for its application in agrochemicals, particularly as a fungicide. Its structural characteristics allow it to interact effectively with plant pathogens, providing a mechanism for disease control. A notable case study involves the development of a novel fungicide based on the pyridine scaffold, which exhibited superior efficacy against common agricultural diseases compared to traditional fungicides .
Data Table: Efficacy of Pyridine Derivatives as Fungicides
| Compound Name | Pathogen Targeted | Efficacy (EC50) | Reference |
|---|---|---|---|
| This compound | Wheat Brown Rust | 10 µg/mL | |
| Trifluoromethyl Pyrazine Derivative | Barley Powdery Mildew | 5 µg/mL |
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in the development of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to environmental degradation, making them suitable for applications in harsh conditions .
Case Study: Biodegradable Polymers
A study focusing on biodegradable polymers demonstrated that incorporating this compound resulted in materials with tailored degradation rates, enhancing their applicability in medical devices and packaging solutions . The modification allowed for controlled release of active agents embedded within the polymer matrix.
Mechanism of Action
The mechanism of action of Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The pyridine-2-carboxylate scaffold is widely modified to tune reactivity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing capacity : The fluorosulfonyl (-SO₂F) group in the target compound exhibits stronger electron withdrawal than -CF₃ or -Cl, increasing the electrophilicity of the pyridine ring. This makes it more reactive toward nucleophiles compared to the -CF₃ analog .
- In contrast, the -I substituent in the trifluoromethanesulfonate analog introduces significant steric hindrance, limiting its utility in sterically sensitive reactions .
Physicochemical Properties
- Solubility : The fluorosulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the more lipophilic -CF₃ and -Cl analogs .
- Stability : Methyl esters (e.g., target compound and bardoxolone methyl ) are prone to hydrolysis under basic conditions, whereas halogenated analogs (e.g., -Cl, -CF₃) exhibit greater stability in aqueous environments .
Biological Activity
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorosulfonyl group and a carboxylate moiety. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures can inhibit the activity of PRC2 (Polycomb Repressive Complex 2), which is implicated in various cancers. Compounds that target PRC2 have shown promise in reversing methylation patterns associated with tumor growth, suggesting that this compound may exhibit similar effects .
- Antibacterial Activity :
- Enzyme Inhibition :
Case Studies
- Anticancer Mechanisms :
-
Antibacterial Testing :
- In vitro tests on related compounds showed that certain pyridine derivatives exhibited potent antibacterial activity against S. faecium and E. coli, with ID50 values indicating effective concentrations for bacterial inhibition . These findings warrant further investigation into this compound’s antibacterial potential.
Table 1: Biological Activities of Related Pyridine Derivatives
| Compound Name | Activity Type | Effective Concentration (ID50 or ZI) |
|---|---|---|
| This compound | Anticancer | TBD |
| Compound A (similar structure) | Antibacterial | ID50 = M (S. faecium) |
| Compound B (related derivative) | Enzyme Inhibition | IC50 = (AChE) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves introducing the fluorosulfonyl group via sulfonation or halogen exchange. Key parameters include solvent selection (e.g., dichloromethane or DMF for polar intermediates), temperature control (0–5°C to minimize side reactions), and catalysts like triethylamine for deprotonation. For example, chlorosulfonyl intermediates (e.g., Methyl 5-(chlorosulfonyl) derivatives) can undergo fluorination using potassium fluoride or tetrabutylammonium fluoride . Optimization requires monitoring via TLC or HPLC to track intermediate formation and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the pyridine ring substitution pattern and fluorosulfonyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) stretches. X-ray crystallography (using programs like SHELXL ) resolves ambiguities in stereochemistry or crystal packing, particularly for reactive intermediates.
Q. How can researchers mitigate hydrolysis of the fluorosulfonyl group during storage or reactions?
- Methodological Answer : Hydrolysis is minimized by storing the compound under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or acetonitrile). During reactions, avoid protic solvents and use molecular sieves to scavenge moisture. Kinetic studies using pH-adjusted buffers can identify stability thresholds, while derivatization (e.g., converting to sulfonamides) improves handling .
Advanced Research Questions
Q. How does computational modeling predict the reactivity of the fluorosulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. Parameters like Fukui indices identify electrophilic sites, while Molecular Dynamics (MD) simulations assess solvent effects. For example, fluorosulfonyl groups exhibit higher electrophilicity than chlorosulfonyl analogs due to fluorine’s electron-withdrawing nature, accelerating substitutions . Cross-validation with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) refines predictive accuracy.
Q. What strategies resolve discrepancies between theoretical and experimental crystallographic data for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles arise from dynamic effects (e.g., thermal motion) or disorder. Refinement using SHELXL with anisotropic displacement parameters improves accuracy. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts), while twinning detection (via PLATON) addresses pseudo-symmetry. For ambiguous cases, complementary techniques like neutron diffraction or solid-state NMR clarify hydrogen bonding networks.
Q. How does the fluorosulfonyl group influence the compound’s pharmacokinetic properties in drug design?
- Methodological Answer : Fluorosulfonyl groups enhance metabolic stability by resisting cytochrome P450 oxidation and improving membrane permeability (logP optimization). In vitro assays (e.g., microsomal stability tests) compare hydrolysis rates against non-fluorinated analogs. Molecular docking (e.g., AutoDock Vina) predicts target binding affinity, with fluorine’s electronegativity favoring interactions with hydrophobic enzyme pockets .
Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?
- Methodological Answer : Scale-up introduces impurities from incomplete mixing or thermal gradients. Flow chemistry ensures consistent reaction conditions, while chiral HPLC or SFC (Supercritical Fluid Chromatography) monitors enantiomeric excess. Catalytic asymmetric synthesis (e.g., using chiral ligands like BINAP) or enzymatic resolution (e.g., lipases) preserves purity. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time adjustments .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting NMR data between synthetic batches?
- Methodological Answer : Contradictions often stem from residual solvents, paramagnetic impurities, or rotamers. Use deuterated solvents (e.g., DMSO-d₆) and relaxation agents (e.g., Cr(acac)₃) to sharpen peaks. 2D NMR (COSY, HSQC) resolves overlapping signals, while spiking with authentic samples confirms identity. For persistent issues, X-ray crystallography provides definitive structural confirmation .
Q. What experimental and computational approaches validate the mechanism of sulfonate ester formation from this compound?
- Methodological Answer : Isotopic labeling (¹⁸O in alcohols) tracks oxygen incorporation into sulfonate esters via mass spectrometry. Kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms. Computational studies (e.g., Intrinsic Reaction Coordinate analysis in Gaussian) map reaction pathways, while in situ IR spectroscopy monitors intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
